molecular formula C16H23Cl2N3O4S B2479911 Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate CAS No. 1797837-05-8

Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate

Cat. No.: B2479911
CAS No.: 1797837-05-8
M. Wt: 424.34
InChI Key: MFMGFFGFQJSVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperazine ring which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The piperazine ring is substituted with a tert-butyl group, a sulfonyl group attached to a dichloropyridinyl group, and a carboxylate group .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological systems or participate in chemical reactions in a manner similar to related compounds .

Properties

IUPAC Name

tert-butyl 4-(5,6-dichloropyridin-3-yl)sulfonyl-2,3-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3O4S/c1-10-11(2)21(7-6-20(10)15(22)25-16(3,4)5)26(23,24)12-8-13(17)14(18)19-9-12/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMGFFGFQJSVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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